Salinomycin (Procoxacin)
Overview
Description
Salinomycin, also known as Procoxacin, is a polyether ionophore antibiotic originally isolated from the bacterium Streptomyces albus. It is primarily known for its potent antibacterial and anticoccidial properties. Salinomycin has gained significant attention in recent years due to its ability to target cancer stem cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salinomycin is typically synthesized through fermentation processes involving Streptomyces albus. The fermentation broth is extracted with organic solvents, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of Salinomycin involves large-scale fermentation, extraction, and purification processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of Salinomycin. The extracted compound is then purified using techniques such as high-performance liquid chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Salinomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or reduce toxicity .
Common Reagents and Conditions:
Oxidation: Salinomycin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of Salinomycin with altered biological properties. These derivatives are often evaluated for their enhanced antimicrobial or anticancer activities .
Scientific Research Applications
Salinomycin has a wide range of scientific research applications, including:
Chemistry: Salinomycin is used as a model compound for studying ionophore antibiotics and their mechanisms of action.
Biology: It is employed in research on bacterial resistance and the development of new antimicrobial agents.
Mechanism of Action
Salinomycin exerts its effects by disrupting ion gradients across cell membranes. It acts as a potassium ionophore, facilitating the transport of potassium ions across biological membranes. This disruption leads to the accumulation of reactive oxygen species, lysosome membrane permeabilization, and ultimately, cell death through ferroptosis . In cancer cells, Salinomycin targets cancer stem cells by inducing apoptosis, autophagy, and necrosis, thereby inhibiting tumor growth and metastasis .
Comparison with Similar Compounds
Monensin: Another polyether ionophore antibiotic with similar antibacterial and anticoccidial properties.
Narasin: A polyether ionophore used primarily in veterinary medicine for its anticoccidial activity.
Salinomycin’s distinct ability to target cancer stem cells sets it apart from these similar compounds, making it a valuable candidate for cancer therapy research .
Properties
IUPAC Name |
sodium;(2S)-2-[(2R,5S)-6-[(2S,3R,4R,6S)-6-[(3R,5S,7R,10S,12R,15R)-3-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/q;+1/p-1/t23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33?,34-,36?,37?,39+,40+,41-,42-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZYGIQXBGHDBH-SJFKYSFGSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H]1CC[C@@H](C(O1)[C@@H](C)[C@H]([C@@H](C)C(=O)[C@@H](CC)C2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@](O4)(C)C5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NaO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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